molecular formula C22H18N2 B1667052 Bifonazole CAS No. 60628-96-8

Bifonazole

Cat. No.: B1667052
CAS No.: 60628-96-8
M. Wt: 310.4 g/mol
InChI Key: OCAPBUJLXMYKEJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bifonazole primarily targets the fungal cytochrome p450 51 enzyme, also known as Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the cell membrane structure of the fungus .

Mode of Action

This compound works by inhibiting the production of a substance called ergosterol, an essential component of fungal cell membranes . It acts to destabilize the fungal cytochrome p450 51 enzyme . This destabilization is vital in the cell membrane structure of the fungus .

Biochemical Pathways

This compound has a dual mode of action. It inhibits fungal ergosterol biosynthesis at two points, via transformation of 24-methylendihydrolanosterol to desmethylsterol, together with inhibition of HMG-CoA . This enables fungicidal properties against dermatophytes and distinguishes this compound from other antifungal drugs .

Pharmacokinetics

Six hours after application, this compound concentrations range from 1000 μg/cm³ in the stratum corneum to 5 μg/cm³ in the papillary dermis . This indicates that this compound has good skin penetration, which is important for its effectiveness in treating topical fungal infections.

Result of Action

The inhibition of ergosterol production by this compound disrupts the fungal cell membrane and causes holes to appear . The cell membranes of fungi are vital for their survival as they keep unwanted substances from entering the cells and stop the contents of the cells from leaking out . Therefore, the disruption of the cell membrane leads to cell lysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bifonazole involves several steps:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

Bifonazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to various hydroxylated derivatives, while substitution reactions can yield different imidazole derivatives .

Scientific Research Applications

Bifonazole has a wide range of scientific research applications:

Properties

IUPAC Name

1-[phenyl-(4-phenylphenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)22(24-16-15-23-17-24)20-9-5-2-6-10-20/h1-17,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAPBUJLXMYKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045631
Record name Bifonazole
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Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bifonazole
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Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4), 2.45e-03 g/L
Record name SID56422098
Source Burnham Center for Chemical Genomics
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Description Aqueous solubility in buffer at pH 7.4
Record name Bifonazole
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Mechanism of Action

Bifonazole works by inhibiting the production of a substance called ergosterol, which is an essential component of fungal cell membranes.It acts to destabilize the fungal cyctochrome p450 51 enzyme (also known as Lanosterol 14-alpha demethylase). This is vital in the cell membrance structure of the fungus. Its inhibition leads to cell lysis. The disruption in production of ergosterol disrupts the cell membrane and causes holes to appear. The cell membranes of fungi are vital for their survival. They keep unwanted substances from entering the cells and stop the contents of the cells from leaking out. As bifonazole causes holes to appear in the cell membranes, essential constituents of the fungal cells can leak out. This kills the fungi.
Record name Bifonazole
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CAS No.

60628-96-8
Record name Bifonazole
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Record name Bifonazole [USAN:INN:BAN:JAN]
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Record name Bifonazole
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Record name Bifonazole
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Record name Bifonazole
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Record name BIFONAZOLE
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Record name Bifonazole
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Bifonazole has also been prepared by benzoylation of imidazole with PhCOCl, yielding 74.7% of 1-benzoylimidazole which is subject to react with Gringnard's reactant 4-PhC6H4MgBr followed by a tosylation and subsequent reduction with sodium cyanoborohydride in hexamethylphosphoramide, to yield 68.2% Bifonazole (Es. Patent 539,345).
Name
4-PhC6H4MgBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Yield
68.2%

Synthesis routes and methods II

Procedure details

167 g (0.6 mol) of biphenyl-4-yl-phenyl-chloromethane [alternatively named as diphenyl-phenyl-chloromethane or as α-(biphenyl-4-yl)benzyl chloride] and 92 g (0.66 mol) of trimethylsilylimidazole, dissolved in 500 ml of acetonitrile, are heated under reflux for 15 hours. After distilling off the solvent, the crystalline residue is purified by recrystallization from ethyl acetate. 97 g (52% of theory) of (biphenyl-4-yl)-imidazol-1-yl-phenylmethane of melting point 142° C. are obtained.
Quantity
167 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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92 g
Type
reactant
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500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

13.6 g (0.2 mol) of imidazole are dissolved in 150 ml of acetonitrile and 3.5 ml of thionyl chloride are added at 10° C. 13 g (0.05 mol) of (biphenyl-4-yl)-phenyl-carbinol are added to the solution of thionyl-bis-imidazole thus obtained. After standing for 15 hours at room temperature, the solvent is removed by distillation in vacuo. The residue is taken up in chloroform and the solution is washed with water. The organic phase is collected, dried over sodium sulfate and filtered and the solvent is distiller off in vacuo. The oily residue is dissolved in ethyl acetate and freed from insoluble, resinous constituents by filtration. The solvent is again distilled off in vacuo and the residue is purified by recrystallization from acetonitrile. 8.7 g (56% of theory) of (biphenyl-4-yl)-imidazol-1-yl-phenylmethane [alternatively named as diphenyl-imidazolyl-(1)-phenyl-methane or as 1-(α-biphenyl-4-ylbenzyl)imidazole] of melting point 142° C. are obtained.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Name
thionyl-bis-imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Name
substrate
Quantity
1.867 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PPhCy2
Quantity
0.1867 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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